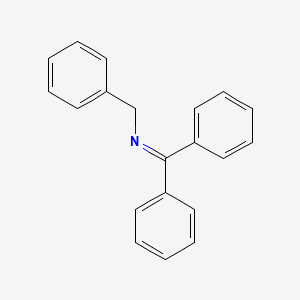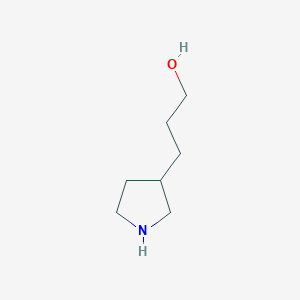
3-(Pyrrolidin-3-yl)propan-1-ol
概要
説明
3-(Pyrrolidin-1-yl)propan-1-ol, also known as 1-Pyrrolidinepropanol, 3-(1-Pyrrolidyl)-1-propanol, or 1-(3-Hydroxypropyl)pyrrolidine, is a chemical compound with the molecular formula C7H15NO . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular weight of 3-(Pyrrolidin-1-yl)propan-1-ol is 129.20 . It has 24 bonds in total, including 9 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
3-(Pyrrolidin-1-yl)propan-1-ol is a liquid at 20 degrees Celsius . It has a boiling point of 135 °C/80 mmHg and a flash point of 98 °C . The specific gravity at 20/20 is 0.97 .科学的研究の応用
Versatile Scaffold for Novel Biologically Active Compounds
The five-membered pyrrolidine ring, which is a part of the “3-(Pyrrolidin-3-yl)propan-1-ol” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Drug Discovery
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date for their role in bioactive molecules with target selectivity .
Ligand in Enantioselective Addition
“this compound” can be used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes. This leads to the formation of optically active secondary alcohols .
Preparation of κ-Opioid Receptor Agonists
This compound can also be used to prepare κ-opioid receptor agonists . These receptors are one of the targets for pain management in the field of medicinal chemistry.
Raw Material and Intermediate in Organic Synthesis
“this compound” can be used as an important raw material and intermediate in organic synthesis . This makes it valuable in the production of various pharmaceuticals, agrochemicals, and dyestuffs .
Stereogenicity of Carbons
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
3-(Pyrrolidin-1-yl)propan-1-ol is considered hazardous. It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
作用機序
Target of Action
It is structurally similar to procyclidine , which is known to act on the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, affecting smooth muscle contraction, heart rate, and numerous other physiological functions .
Mode of Action
Based on its structural similarity to procyclidine , it may act by blocking central cholinergic receptors , thus balancing cholinergic and dopaminergic activity in the basal ganglia . This could result in antispasmodic effects on smooth muscle .
Biochemical Pathways
Compounds with a pyrrolidine ring, such as this one, are known to be versatile scaffolds for biologically active compounds . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Based on its structural similarity to procyclidine , it may exert an antispasmodic effect on smooth muscle and potentially produce mydriasis and reduction in salivation .
特性
IUPAC Name |
3-pyrrolidin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-1-2-7-3-4-8-6-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOZIRLSDPKUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319009 | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7699-51-6 | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[1,2-a]quinoline-2-carboxylic acid](/img/structure/B3357922.png)
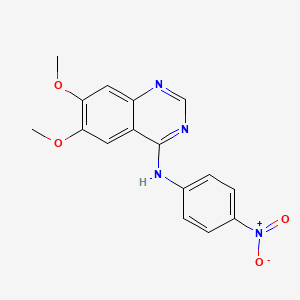
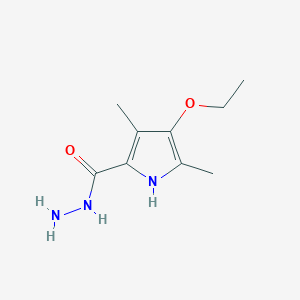
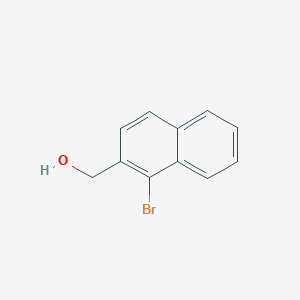
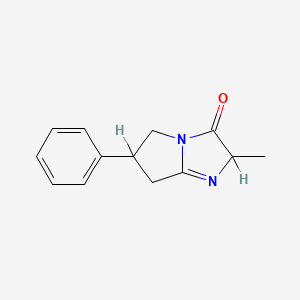
![2H-pyrano[2,3-c]pyridine](/img/structure/B3357956.png)
![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)
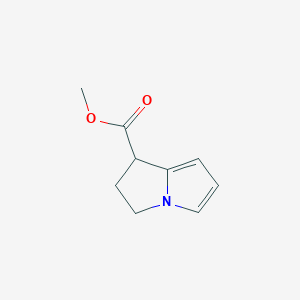

![8-Acetyl-8-azabicyclo[3.2.1]octane](/img/structure/B3357980.png)
![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3357986.png)
![(6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B3357987.png)
